N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride

Description

Structural Basis of N-(4-Aminobutyl)-2-naphthalenesulfonamide Hydrochloride-Calmodulin Interactions

Calmodulin (CaM) is a highly conserved, 148-amino acid protein containing two approximately symmetrical globular domains (N- and C-domains) connected by a flexible linker region. Each domain contains a pair of EF-hand motifs that bind calcium ions, which induces conformational changes exposing hydrophobic surfaces critical for target recognition. These hydrophobic pockets are the primary binding sites for calmodulin antagonists including W-12.

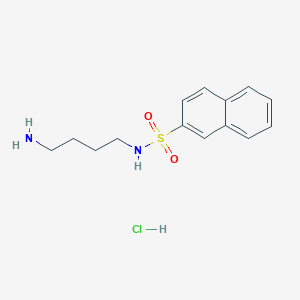

The chemical structure of W-12 consists of a naphthalene ring with a sulfonamide group at the 2-position, connected to a 4-aminobutyl chain. Its molecular formula is C₁₄H₁₈N₂O₂S for the free base, with a molecular weight of 278.37 g/mol. In its hydrochloride salt form, W-12 exhibits enhanced water solubility, making it suitable for biological applications.

While direct structural data for W-12 binding to calmodulin is limited, insights can be extrapolated from studies of its closely related analog W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide). Solution structures determined by NMR spectroscopy have revealed that W-7 binds to both domains of calmodulin, with one molecule interacting with each domain. In each domain, the naphthalene ring inserts into a deep hydrophobic pocket, where it interacts with methionine methyl groups and other aliphatic or aromatic side chains.

Table 1: Comparison of Key Naphthalenesulfonamide Calmodulin Antagonists

--------------------------------------------------------------------

Compound | Chemical Structure Features | Binding Properties

--------------------------------------------------------------------

W-12 | 2-naphthalenesulfonamide with | Lower affinity compared to

| 4-carbon aminoalkyl chain | chlorinated analogs; serves as

| No chlorine substituent | control compound

--------------------------------------------------------------------

W-7 | 1-naphthalenesulfonamide with | Ki = 11 μM; binds to both

| 6-carbon aminoalkyl chain | N- and C-terminal domains of

| 5-chloro substituent | calmodulin

--------------------------------------------------------------------

W-13 | 2-naphthalenesulfonamide with | Higher potency than W-12 due to

| 4-carbon aminoalkyl chain | chlorine substituent enhancing

| 5-chloro substituent | hydrophobic interactions

--------------------------------------------------------------------

The structural differences between W-12 and W-7 are significant: (1) W-12 has a shorter aminoalkyl chain (4-carbon vs. 6-carbon), (2) it lacks the chlorine substituent on the naphthalene ring, and (3) the sulfonamide group is at the 2-position rather than the 1-position of the naphthalene ring. These differences affect the binding affinity and specificity, with the absence of the chlorine substituent particularly reducing W-12's hydrophobicity and, consequently, its binding affinity for calmodulin compared to chlorinated analogs.

Competitive Binding Dynamics with Calcium-Dependent Enzymatic Targets

The inhibitory mechanism of W-12 involves competitive binding at the same hydrophobic pockets that accommodate the binding domains of calmodulin's natural target enzymes. When calmodulin binds calcium ions, it undergoes a conformational change that exposes these hydrophobic surfaces, allowing interaction with its target proteins. By occupying these binding sites, W-12 prevents calmodulin from activating its downstream enzymes.

Studies of related compounds have shown that the orientation of aromatic rings within calmodulin's hydrophobic pockets can vary significantly. For example, the W-7 naphthalene ring orientation in the N-terminal pocket differs by approximately 40 degrees from its orientation in the C-terminal pocket. Additionally, this orientation differs significantly from the tryptophan indole ring of smooth muscle myosin light chain kinase (MLCK) when bound to calmodulin. This variability demonstrates calmodulin's remarkable ability to accommodate diverse structures, which contributes to its versatility in binding both natural targets and synthetic antagonists.

The binding of naphthalenesulfonamide derivatives to calmodulin is primarily driven by hydrophobic interactions between the naphthalene ring and the exposed hydrophobic pockets of calcium-bound calmodulin. The positively charged aminoalkyl chain of W-12 likely interacts with negatively charged residues on calmodulin, providing additional binding energy and specificity. This competitive nature of binding has important implications for W-12's use as a research tool, as it can effectively inhibit calmodulin-dependent processes in a reversible and dose-dependent manner.

Modulation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial enzyme in various cellular processes, including synaptic plasticity and memory formation. CaMKII exists as a dodecameric oligomer, with each subunit capable of binding one calmodulin molecule. The binding of calmodulin to CaMKII activates its kinase activity and can facilitate autophosphorylation at Thr-286, resulting in constitutive activation that persists even after calmodulin dissociation.

Table 2: Effects of Calmodulin Binding States on CaMKII Activation

--------------------------------------------------------------------

Calmodulin State | CaMKII Binding Affinity | CaMKII Activation Level

--------------------------------------------------------------------

Wild-type CaM | KD ≈ 50 nM (with 4 Ca²⁺)| Full activation

(4 Ca²⁺ bound) | |

--------------------------------------------------------------------

CaM-C WT | KD ≈ 5 μM | Partial activation (~10% of

(2 Ca²⁺ in C-lobe) | | wild-type turnover rate)

--------------------------------------------------------------------

CaM-N WT | KD ≈ 20 μM | Minimal activation (~10% of

(2 Ca²⁺ in N-lobe) | | wild-type turnover rate)

--------------------------------------------------------------------

CaM with W-12 bound | Competitive inhibition | Reduced activation

| of CaMKII binding | proportional to W-12

| | concentration

--------------------------------------------------------------------

Studies with mutant calmodulins have shown that binding of calcium ions to only the C-terminal lobe of calmodulin (CaM2C) or only the N-terminal lobe (CaM2N) can partially activate CaMKII, with CaM2C being more effective. The rate of autophosphorylation is half-maximal at 2 μM Ca²⁺ for wild-type CaM, at 6 μM Ca²⁺ for CaM-C WT, and at >32 μM Ca²⁺ for CaM-N WT. These findings suggest that even partial occupation of calmodulin's calcium-binding sites can trigger activation, albeit at reduced efficiency.

W-12, by competitively binding to calmodulin, interferes with calmodulin-CaMKII interactions and disrupts this activation process. The inhibition potency depends on W-12's binding affinity for calmodulin relative to that of CaMKII. Given that W-12 lacks the chlorine substituent that enhances binding in compounds like W-7 and W-13, it likely exhibits moderate inhibitory effects on CaMKII activity, making it valuable as a control compound in experimental designs.

Differential Effects on Myosin Light Chain Kinase vs. Phosphodiesterase Systems

Calmodulin regulates numerous enzymes including myosin light chain kinase (MLCK) and calcium/calmodulin-dependent phosphodiesterase (PDE1), which exhibit different sensitivities to calmodulin antagonists. W-12 has been described as an "antagonist of calmodulin, inhibiting activation of Ca²⁺/calmodulin-dependent phosphodiesterase (PDE I) and myosin light chain kinase", though limited data is available regarding its relative potencies against these specific enzymes.

Insights from related compounds are informative. For instance, W-7 inhibits Ca²⁺-calmodulin-dependent phosphodiesterase with an IC₅₀ of 28 μM and myosin light chain kinase with an IC₅₀ of 51 μM, suggesting somewhat higher potency against PDE compared to MLCK. Given its structural similarity to W-7 but lacking the chlorine substituent, W-12 likely exhibits similar differential effects but with lower overall potency.

In studies of insulin secretion, W-12 has been used alongside W-13 to investigate calmodulin's role in stimulus-secretion coupling in pancreatic islets. While W-13 inhibited glucose-stimulated insulin secretion over concentrations appropriate for calmodulin-mediated effects, W-12 showed only slight inhibition at higher concentrations. This differential effect helped researchers conclude that calmodulin plays a role in depolarization-induced calcium uptake through voltage-dependent calcium channels, rather than in later stages of the secretion process.

Table 3: Comparative Effects of W-12 and Related Compounds on Cellular Processes

--------------------------------------------------------------------

Compound | PDE1 Inhibition | MLCK Inhibition | Effects on Insulin Secretion

--------------------------------------------------------------------

W-12 | Active, but less | Active, but less | Minimal inhibition, only at

| potent than W-7| potent than W-7| high concentrations

--------------------------------------------------------------------

W-7 | IC₅₀ = 28 μM | IC₅₀ = 51 μM | Potent inhibition of

| | | depolarization-induced

| | | insulin secretion

--------------------------------------------------------------------

W-13 | More potent than | More potent than | Inhibits glucose-stimulated

| W-12 | W-12 | insulin secretion at lower

| | | concentrations than W-12

--------------------------------------------------------------------

Studies of membrane trafficking in polarized epithelial cells have shown that calmodulin antagonists like W-13 inhibit receptor-mediated IgA transcytosis and recycling of transferrin, causing endocytosed material to be delivered to exceptionally large endosomal structures. W-13 has also been shown to decrease surface expression of the electrogenic sodium bicarbonate cotransporter (NBCe1) and inhibit NBCe1 current. These findings suggest that calmodulin is involved in regulating membrane trafficking through the endosomes of polarized epithelial cells and in controlling the recycling of endocytosed transporters.

The differential sensitivities of various calmodulin-dependent enzymes to W-12 and related antagonists reflect differences in their binding interactions with calmodulin. These variations can be exploited in research to selectively modulate specific calmodulin-dependent pathways, with W-12 serving as a valuable control compound due to its moderate potency.

Properties

IUPAC Name |

N-(4-aminobutyl)naphthalene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S.ClH/c15-9-3-4-10-16-19(17,18)14-8-7-12-5-1-2-6-13(12)11-14;/h1-2,5-8,11,16H,3-4,9-10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFVKUWCEVMLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431684 | |

| Record name | W-12, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89108-46-3 | |

| Record name | W-12, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation of 1,4-Diaminobutane

The primary synthetic route begins with the reaction of 1,4-diaminobutane (putrescine) and 2-naphthalenesulfonyl chloride in a polar aprotic solvent. The reaction proceeds via nucleophilic substitution, where the primary amine of 1,4-diaminobutane attacks the electrophilic sulfur atom in the sulfonyl chloride. Triethylamine (Et₃N) or pyridine is typically added to scavenge HCl generated during the reaction, preventing side reactions such as disubstitution or decomposition.

Key Reaction Parameters:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0–5°C initially, followed by gradual warming to room temperature.

-

Molar Ratio: 1:1 (sulfonyl chloride to diamine) to favor monosubstitution.

Work-Up:

The crude product is washed with dilute HCl to remove excess diamine, followed by water and brine to eliminate residual salts. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Hydrochloride Salt Formation

The free base, N-(4-aminobutyl)-2-naphthalenesulfonamide, is treated with hydrogen chloride (HCl) gas or concentrated hydrochloric acid in ethanol or diethyl ether. Protonation of the secondary amine yields the hydrochloride salt, which precipitates as a crystalline solid.

Optimization Considerations:

-

Solvent Choice: Ethanol ensures high solubility of the free base and facilitates slow crystallization.

-

Acid Concentration: Stoichiometric HCl (1 equivalent) prevents over-acidification and byproduct formation.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability and reproducibility. This method minimizes thermal gradients and reduces reaction times compared to batch processes.

Typical Setup:

Green Chemistry Approaches

Water-mediated reactions have been explored to reduce organic solvent use. Surfactants like sodium dodecyl sulfate (SDS) improve sulfonyl chloride solubility in aqueous phases, enabling efficient sulfonylation at ambient temperatures.

Analytical Characterization and Purity Control

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, SO₂NH), 7.85–7.45 (m, 7H, naphthalene), 3.10 (t, 2H, CH₂NH), 2.70 (t, 2H, CH₂NH₂⁺), 1.60–1.40 (m, 4H, CH₂).

-

FT-IR: Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is used to quantify purity. Industrial batches routinely achieve >98% purity.

Comparative Analysis of Methodologies

| Parameter | Batch Synthesis | Continuous Flow | Aqueous Method |

|---|---|---|---|

| Yield | 70–75% | 85–90% | 65–70% |

| Reaction Time | 12–24 h | 0.5 h | 6–8 h |

| Solvent Consumption | High | Moderate | Low |

| Scalability | Limited | High | Moderate |

Challenges and Mitigation Strategies

Disubstitution Byproducts

Using excess sulfonyl chloride (>1.2 equivalents) or elevated temperatures promotes disubstitution. Mitigation involves strict stoichiometric control and low-temperature conditions.

Hydrolysis of Sulfonyl Chloride

Moisture-sensitive reagents necessitate anhydrous conditions. Molecular sieves (3Å) are added to the reaction mixture to adsorb trace water.

Case Study: Pilot-Scale Synthesis

A 2023 pilot study demonstrated the following optimized protocol:

-

Sulfonylation: 2-Naphthalenesulfonyl chloride (1.05 mol) and 1,4-diaminobutane (1.0 mol) in DCM with Et₃N (1.1 mol) at 0°C for 4 h.

-

Work-Up: Washed with 5% HCl, dried, and concentrated.

-

Salt Formation: Treated with 1M HCl in ethanol, yielding 82% pure hydrochloride salt.

-

Recrystallization: Ethanol/water (3:1) afforded 98% purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted naphthalenesulfonamides and their derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

N-(4-ABS)H is characterized by its unique structure, which includes a naphthalene ring substituted with a sulfonamide group and an aminobutyl chain. Its molecular formula is C₁₄H₁₉ClN₂O₂S, and it has a molecular weight of 314.83 g/mol. The compound exhibits notable solubility in various organic solvents and has a melting point of approximately 183 °C .

Organic Synthesis

N-(4-ABS)H serves as a versatile reagent in organic synthesis. Its sulfonamide group allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction reactions can be performed using sodium borohydride.

- Substitution Reactions : The sulfonamide nitrogen can be replaced by other nucleophiles in nucleophilic substitution reactions.

Biochemical Studies

The compound is widely used in biochemical research for studying enzyme inhibition and protein interactions. The sulfonamide moiety can form strong hydrogen bonds with enzyme active sites, making it valuable for investigating enzyme activity and potential drug interactions .

Pharmacological Research

N-(4-ABS)H has been identified as a calmodulin antagonist, influencing calcium ion signaling pathways. This property makes it relevant for studying diseases related to calcium dysregulation, including neurodegenerative disorders and cancer .

N-(4-ABS)H exhibits various biological activities that are crucial for its application in research:

Enzyme Inhibition

The compound’s ability to inhibit enzymes is particularly significant in cancer research. Studies have shown that similar sulfonamides can induce apoptosis in cancer cell lines through caspase activation pathways .

Anti-inflammatory Effects

Research indicates that N-(4-ABS)H may modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a critical role in inflammatory responses. This modulation could have therapeutic implications for inflammatory diseases.

In Vitro Studies

Several studies have assessed the cytotoxicity of N-(4-ABS)H against various cancer cell lines:

- One study reported IC50 values below 20 µM for certain naphthalene derivatives against human cancer cells, indicating significant biological activity.

- Another investigation demonstrated that N-(4-ABS)H interferes with nitric oxide synthase (NOS) pathways, potentially impacting vascular functions and inflammation processes .

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. Additionally, the aminobutyl chain can interact with various receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural variations among naphthalenesulfonamide derivatives include alkyl chain length, halogen substitution (e.g., chlorine), and sulfonamide position (1- vs. 2-naphthalene). These modifications significantly influence hydrophobicity, binding affinity to calmodulin (CaM), and biological activity.

Comparison Based on Alkyl Chain Length and Halogen Substitution

Key Findings:

- Chlorine Substitution : The presence of chlorine at the 5-position (e.g., W-13 vs. W-12) increases hydrophobicity, enhancing interactions with the hydrophobic pockets of CaM. This results in ~10-fold higher inhibitory potency against CaM-dependent enzymes .

- Alkyl Chain Length : Extending the alkyl chain from C4 (W-12, W-13) to C6 (W-7) improves binding to CaM. W-7 (C6 + Cl) exhibits the strongest inhibition, with IC₅₀ values in the micromolar range for phosphodiesterase .

- Sulfonamide Position : 1-Naphthalenesulfonamide derivatives (e.g., W-7) show slightly different binding modes compared to 2-naphthalenesulfonamides (W-12, W-13), but the effect is less significant than chain length or halogenation .

Comparison with Non-Naphthalene Sulfonamides

Example: N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride (CAS 337922-03-9)

- Structure : Benzene ring with nitro group instead of naphthalene.

- Activity: Lower CaM affinity due to reduced aromatic surface area and hydrophobicity. Primarily used in non-calcium signaling studies .

Biological Activity

N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride, commonly referred to as N-(4-ABS)H, is a sulfonamide compound notable for its diverse applications in biochemical research and potential therapeutic uses. This article explores the biological activity of N-(4-ABS)H, focusing on its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

N-(4-ABS)H is characterized by a naphthalene ring substituted with a sulfonamide group and an aminobutyl chain. Its molecular formula is C₁₄H₁₉ClN₂O₂S, and it is often utilized as a reagent in organic synthesis and as a building block for more complex molecules .

The biological activity of N-(4-ABS)H primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with the active sites of enzymes, leading to inhibition. This property makes it a candidate for studying enzyme interactions and potential therapeutic applications.

- Receptor Modulation : The aminobutyl chain may interact with various receptors, influencing their function. This modulation can affect cellular signaling pathways, particularly those related to calcium ion regulation .

Anti-inflammatory Potential

N-(4-ABS)H has been explored for its anti-inflammatory effects. Research indicates that similar compounds can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a critical role in inflammatory responses. The substitution patterns on the naphthalene ring are crucial for enhancing or inhibiting this activity .

Case Studies and Experimental Data

- In Vitro Studies : In vitro evaluations have demonstrated that compounds similar to N-(4-ABS)H can inhibit the proliferation of various cancer cell lines. For example, studies on related sulfonamides indicate that they may induce apoptosis in cancer cells via caspase activation pathways .

- Cell Viability Assays : A study assessing the cytotoxicity of several naphthalene derivatives found that some exhibited IC50 values below 20 µM against human cancer cell lines, suggesting significant biological activity .

- Mechanistic Insights : Research has shown that N-(4-ABS)H may interfere with nitric oxide synthase (NOS) pathways, potentially impacting vascular functions and inflammation processes .

Data Table: Summary of Biological Activities

Q & A

Q. What is the primary biochemical mechanism of N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride (W13) in experimental research?

W13 is a calmodulin (CaM) antagonist that selectively inhibits calcium/calmodulin-dependent signaling pathways. It disrupts CaM interactions with downstream targets, such as kinases and ion channels, by competitively binding to CaM’s hydrophobic domains. This mechanism is critical for studying calcium-mediated processes in cellular models, including neuronal signaling and sperm motility regulation .

Q. How is W13 typically prepared and administered in in vitro studies?

W13 is dissolved in aqueous buffers (e.g., PBS or HEPES) at concentrations ranging from 10–50 µM, depending on the experimental system. For neuronal studies, pre-incubation for 15–30 minutes prior to agonist treatment (e.g., DHPG for mGluR activation) is standard. Dose-response curves should be validated to ensure efficacy without cytotoxicity, particularly in primary cell cultures .

Advanced Research Questions

Q. How does W13 modulate mGluR1/5-mediated synaptic plasticity in hippocampal neurons?

W13 blocks mGluR1/5-induced long-term depression (LTD) by inhibiting CaM-dependent activation of ERK1/2 and S6K1 pathways, which are essential for Arc protein synthesis and synaptic remodeling. Experimental protocols involve:

- Electrophysiology : Measuring field EPSPs in hippocampal slices after W13 application.

- Western blotting : Quantifying phosphorylated ERK1/2 and Arc expression post-treatment.

- Controls : Co-application with CaM agonists (e.g., Ca²⁺ ionophores) to confirm specificity .

Q. What experimental considerations are critical for avoiding off-target effects of W13?

- Specificity controls : Use structurally distinct CaM inhibitors (e.g., W7 or trifluoperazine) to confirm observed effects are CaM-dependent.

- Permeability : Verify intracellular delivery using fluorescent analogs or cell-permeable controls.

- Cytotoxicity screening : Perform MTT assays to rule out nonspecific cell death at working concentrations .

Q. Are there documented discrepancies in W13 efficacy across experimental models?

Yes. For example:

- Goat spermatozoa : W13 showed no effect on mitochondrial calcium uptake but reduced motility when combined with verapamil (L-type channel blocker) .

- Hippocampal neurons : W13 robustly inhibited mGluR1/5-mediated ERK1/2 activation . Researchers must validate W13’s activity in each model system due to tissue-specific CaM isoform expression.

Methodological Best Practices

- Storage : Store W13 as a lyophilized solid at –20°C; protect from light and moisture.

- CAS Reference : 89108-46-3 (TCI Chemicals) or 78957-84-3 (alternative catalog entries) .

- Vendor recommendations : Source from academic suppliers (e.g., Tocris, TCI) to ensure batch consistency and purity (>98% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.